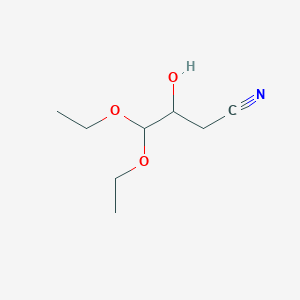

4,4-Diethoxy-3-hydroxybutanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSXFLVRPHPQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CC#N)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143706-30-3 | |

| Record name | 4,4-diethoxy-3-hydroxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Advanced Structural Considerations

Systematic IUPAC Naming and Nomenclature Conventions for 4,4-Diethoxy-3-hydroxybutanenitrile

The name "this compound" is derived following the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group, which dictates the suffix of the name, is the nitrile group (-C≡N). The parent chain is a four-carbon chain, hence the "butane" root. The nitrile carbon is designated as carbon 1.

The substituents on the butane (B89635) chain are a hydroxyl group (-OH) at the third position and two ethoxy groups (-OCH2CH3) at the fourth position. The presence of the hydroxyl group is indicated by the prefix "hydroxy," and the two ethoxy groups are denoted by "diethoxy." The locants "3" and "4,4" specify their respective positions along the carbon chain.

A breakdown of the IUPAC name is as follows:

Nitrile: The suffix "-nitrile" indicates the presence of a -C≡N functional group, with this carbon being C1.

Butane: The root "butane" signifies a four-carbon main chain.

3-hydroxy: A hydroxyl (-OH) group is attached to the third carbon atom.

4,4-diethoxy: Two ethoxy (-OCH2CH3) groups are attached to the fourth carbon atom.

This systematic naming ensures an unambiguous representation of the molecule's connectivity.

Stereochemical Implications: Analysis of Enantiomers and Diastereomers of this compound

The presence of a stereocenter, or chiral center, at the third carbon atom (C3), which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a cyanomethyl group, and a diethoxymethyl group), gives rise to stereoisomerism in this compound. This results in the existence of a pair of enantiomers.

These enantiomers, designated as (R)-4,4-Diethoxy-3-hydroxybutanenitrile and (S)-4,4-Diethoxy-3-hydroxybutanenitrile, are non-superimposable mirror images of each other. The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the substituents attached to the chiral center.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Relationship |

| (R)-4,4-Diethoxy-3-hydroxybutanenitrile | R | Enantiomer |

| (S)-4,4-Diethoxy-3-hydroxybutanenitrile | S | Enantiomer |

The synthesis of this compound would likely result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, unless a stereoselective synthetic route is employed. The separation of these enantiomers would require chiral resolution techniques. Due to the presence of a single stereocenter, diastereomers are not possible for this specific compound.

Detailed Conformational Analysis and Preferred Molecular Geometries

The flexibility of the single bonds in this compound allows for various spatial arrangements of its atoms, known as conformations. The most stable conformations are those that minimize steric hindrance and electronic repulsion between the substituent groups.

The rotation around the C3-C4 bond is of particular interest. Newman projections can be used to visualize the different staggered and eclipsed conformations. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain.

The relative energies of the conformers will be influenced by the size and polarity of the substituents. The bulky diethoxy groups and the polar hydroxyl and nitrile groups will have significant interactions that determine the preferred molecular geometry. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the ethoxy groups or the nitrogen of the nitrile group could also play a role in stabilizing certain conformations. Computational chemistry methods, such as density functional theory (DFT), could be employed to calculate the potential energy surface and identify the lowest energy conformers.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool for elucidating reaction mechanisms and tracing the metabolic fate of molecules. For this compound, several atoms could be isotopically labeled to study its chemical transformations.

Common isotopes that could be incorporated include:

Deuterium (B1214612) (²H or D): Replacing hydrogen atoms with deuterium can be used to study kinetic isotope effects, which can provide insight into bond-breaking steps in a reaction mechanism. For instance, deuterating the C-H bond at C3 could help determine if this bond is broken in the rate-determining step of a reaction.

Carbon-13 (¹³C): The carbon backbone can be labeled with ¹³C. This is particularly useful in conjunction with ¹³C NMR spectroscopy to follow the transformation of the carbon skeleton during a reaction. For example, labeling C1 (the nitrile carbon) could track the fate of the nitrile group.

Nitrogen-15 (¹⁵N): Labeling the nitrile nitrogen with ¹⁵N would allow for the use of ¹⁵N NMR spectroscopy to monitor reactions involving the nitrile functionality.

Oxygen-18 (¹⁸O): The hydroxyl group or the ethoxy groups can be labeled with ¹⁸O to study reactions such as esterification, etherification, or oxidation at these sites.

Table 2: Potential Isotopic Labeling Sites in this compound and Their Applications

| Isotope | Labeling Position | Potential Application |

| ²H (D) | C3-H | Study of kinetic isotope effects in reactions involving C-H bond cleavage at the stereocenter. |

| ¹³C | C1 (Nitrile) | Tracing the fate of the nitrile group in metabolic or synthetic pathways using ¹³C NMR. |

| ¹³C | C2, C3, C4 | Elucidation of skeletal rearrangements or fragmentation pathways. |

| ¹⁵N | Nitrile Nitrogen | Mechanistic studies of reactions involving the nitrile group using ¹⁵N NMR. |

| ¹⁸O | Hydroxyl Group | Investigating the mechanism of reactions at the hydroxyl group, such as dehydration or esterification. |

| ¹⁸O | Ethoxy Groups | Studying ether cleavage or exchange reactions. |

The choice of isotopic label would depend on the specific chemical or biological process being investigated. The synthesis of the isotopically labeled compound would require starting from a labeled precursor or using specific reagents that introduce the isotope at the desired position.

Advanced Synthetic Methodologies and Strategic Approaches

Carbon-Carbon Bond Forming Reactions for the Butanenitrile Backbone

The construction of the C4-nitrile backbone bearing a hydroxyl group at the C3 position is a key strategic challenge. This requires precise control of stereochemistry at the newly formed chiral center. Enantioselective cyanoalkylation, asymmetric aldol-type additions, and stereocontrolled conjugate additions represent powerful approaches to achieve this.

Enantioselective Cyanoalkylation Reactions

Enantioselective cyanoalkylation provides a direct route to chiral β-hydroxynitriles. This can be conceptualized through two main pathways for the synthesis of 4,4-Diethoxy-3-hydroxybutanenitrile: the cyanation of an aldehyde or the alkylation of a cyanomethyl species.

One primary approach involves the asymmetric addition of a cyanide source to the aldehyde 2,2-diethoxyethanal. This reaction directly forms the C3-C4 bond and establishes the stereocenter at C3. The use of chiral catalysts is essential to induce enantioselectivity. Chiral Lewis acids, such as titanium-salen complexes, have been successfully employed in the cyanation of various aldehydes, affording chiral cyanohydrins in high yields and enantiomeric excess. diva-portal.orgdiva-portal.org For instance, the reaction of an aldehyde with trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by a chiral complex can yield the corresponding O-silylated cyanohydrin, which can then be deprotected to reveal the hydroxyl group.

Alternatively, a synergistic approach combining photoredox and organocatalysis has emerged for the enantioselective α-cyanoalkylation of aldehydes. nih.govthieme-connect.com In this strategy, an organocatalyst, such as a chiral secondary amine, activates an aldehyde to form a nucleophilic enamine. Concurrently, a photoredox catalyst activates a cyanomethyl species (e.g., α-bromoacetonitrile) to generate a radical electrophile. The subsequent coupling provides a β-cyanoaldehyde with high enantioselectivity. nih.govresearchgate.net For the target molecule, this would involve reacting a suitable C2-synthon with a diethoxy-substituted electrophile, followed by reduction of the aldehyde to the required hydroxyl group.

Table 1: Representative Catalysts for Enantioselective Cyanation of Aldehydes

| Catalyst/System | Cyanide Source | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Ti-salen complex | TMSCN | Benzaldehyde | >90 | 96 | diva-portal.org |

| Ru(bpy)₃Cl₂ / Chiral Imidazolidinone | α-bromoacetonitrile | Octanal | 95 | 95 | nih.gov |

| Chiral Lithium Binaphtholate | HCN (generated in situ) | Aromatic Aldehydes | High | >90 | organic-chemistry.org |

Asymmetric Aldol-Type Additions to Nitriles

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. In the context of synthesizing this compound, an asymmetric aldol-type addition of a nitrile-stabilized carbanion (an enolate equivalent) to an aldehyde offers a direct method to construct the C2-C3 bond and the C3-hydroxyl group simultaneously. nih.govnih.gov

This strategy involves the deprotonation of acetonitrile (B52724) using a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate then adds to a suitable aldehyde electrophile. For the target molecule, the electrophile would be glyoxal (B1671930) diethyl acetal (B89532) (2,2-diethoxyethanal). The reaction produces the desired β-hydroxynitrile framework. Control of the absolute stereochemistry of the newly formed hydroxyl-bearing center can be achieved by using chiral auxiliaries, chiral ligands on the metal enolate, or chiral catalysts. researchgate.net Boron-mediated aldol reactions, for example, are known for their high levels of stereocontrol due to the formation of well-organized, chair-like transition states. researchgate.net

The development of organocatalytic asymmetric aldol reactions provides a metal-free alternative. Chiral amine catalysts, such as proline and its derivatives, can catalyze the direct aldol addition of ketones or other activated methylene (B1212753) compounds to aldehydes with high stereoselectivity. nih.govnih.gov While less common for simple nitriles, this principle can be extended to substrates where the nitrile group activates an adjacent carbon for deprotonation.

Table 2: Examples of Asymmetric Aldol Reactions

| Enolate Source | Aldehyde Electrophile | Catalyst/Mediator | Diastereoselectivity | Enantiomeric Excess (ee, %) | Reference |

| Ketone | 4-Nitrobenzaldehyde | Proline derivative | 99:1 (anti:syn) | 99 | nih.gov |

| Ketone | Isovaleraldehyde | Chiral Boron Enolate | >95:5 | >95 | researchgate.net |

| Unactivated Ketones | α-Ketoacids | Prolinamide derivative | - | >95 | nih.gov |

Stereocontrolled Conjugate Additions to α,β-Unsaturated Nitriles

Conjugate addition reactions to α,β-unsaturated nitriles provide another powerful strategic entry to the butanenitrile backbone. This approach involves the 1,4-addition of a nucleophile to an electrophilic alkene, which can be designed to introduce functionality at the C3 and C4 positions in a controlled manner.

A particularly effective strategy relies on chelation control to direct the stereochemical outcome of the addition. nih.govacs.orgacs.org For example, a reaction could be designed starting from a γ-hydroxy-α,β-unsaturated nitrile. The hydroxyl group can coordinate to a metal center of a Grignard reagent, forming a chelate. This chelation pre-organizes the molecule for a subsequent intramolecular delivery of the Grignard's organic group to the β-position of the nitrile, thereby controlling the stereochemistry of the newly formed C-C bond. acs.orgnih.gov

To synthesize this compound, a hypothetical precursor like 4-hydroxy-2-butenenitrile (B14800103) could undergo a chelation-controlled addition. Subsequent functional group manipulations would then be required to install the diethoxy acetal. The strength of this method lies in its ability to set stereocenters with high fidelity, guided by the existing functionality within the substrate.

Introduction and Interconversion of Diethoxy Groups

The 4,4-diethoxy acetal is a key structural feature of the target molecule. Its formation can be achieved through direct acetalization of a carbonyl precursor or by transacetalization from another acetal.

Formation of Acetal Functions via Orthoester Chemistry

The formation of acetals from carbonyl compounds is a classic and reliable transformation. The reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst results in the corresponding acetal. libretexts.org To drive the equilibrium towards the product, water, which is formed during the reaction, must be removed.

A highly effective method for this dehydration is the use of orthoesters, such as triethyl orthoformate, as both a reagent and a water scavenger. organic-chemistry.org In a potential synthesis of this compound, a precursor such as 3-hydroxy-4-oxobutanenitrile would be treated with triethyl orthoformate and ethanol (B145695) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or cerium(III) trifluoromethanesulfonate). researchgate.net The orthoester reacts with the water generated to form an ester and ethanol, effectively removing it from the reaction mixture and ensuring high yields of the desired diethyl acetal. This method is generally mild and compatible with a wide range of functional groups.

Catalytic Transacetalization Reactions

Transacetalization is a process where an existing acetal is converted into a different acetal by reaction with another alcohol in the presence of an acid catalyst. acs.org This method is particularly useful if a precursor with a different acetal, such as a dimethyl acetal, is more readily available.

For instance, a precursor like 3-hydroxy-4,4-dimethoxybutanenitrile (B13567367) could be converted to the target this compound. This would be achieved by reacting the starting material with an excess of ethanol under acidic conditions. masterorganicchemistry.comnih.gov Catalysts such as zirconium tetrachloride (ZrCl₄) have been shown to be highly efficient for such transformations under mild conditions. chemicalbook.com The reaction proceeds via equilibrium, and using a large excess of ethanol ensures a high conversion to the desired diethyl acetal. This approach offers flexibility in the synthetic route, allowing for the use of various acetal-protected synthons.

Stereoselective Synthesis of this compound

The creation of the chiral center at the C-3 position of this compound with a high degree of enantiomeric excess is a key focus of synthetic efforts. Various methodologies have been explored to achieve this, ranging from the use of chiral auxiliaries to catalytic asymmetric approaches.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary is removed for potential recycling. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor, such as 3,3-diethoxypropanal (B3055259), to guide the nucleophilic addition of a cyanide source.

Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgharvard.edu For instance, an oxazolidinone can be acylated and then subjected to a diastereoselective reaction. wikipedia.org While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available research, the general principle would involve the attachment of a chiral auxiliary to a suitable precursor, followed by cyanomethylation and subsequent cleavage of the auxiliary. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. researchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent years, organocatalysis and metal-catalysis have emerged as powerful tools for asymmetric synthesis, often offering milder reaction conditions and avoiding the need for the introduction and removal of chiral auxiliaries. diva-portal.org

Organocatalytic Approaches:

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral cyanohydrins, cinchona alkaloid-derived catalysts have shown considerable promise. dntb.gov.ua These catalysts can activate the carbonyl group of an aldehyde towards nucleophilic attack by a cyanide source. While a specific organocatalytic method for this compound is not detailed in the literature, the asymmetric α-selenylation of aldehydes followed by a Wittig reaction and a diva-portal.orgd-nb.info-sigmatropic rearrangement represents a potential three-step organocatalytic route to analogous α-hydroxy-β,γ-unsaturated esters. researchgate.net

Metal-Catalyzed Asymmetric Syntheses:

Chiral metal complexes are highly effective catalysts for the asymmetric addition of cyanide to aldehydes. researchgate.net A variety of metals, including titanium, aluminum, and vanadium, have been employed in conjunction with chiral ligands, such as salen derivatives, to achieve high enantioselectivity in the formation of cyanohydrins. diva-portal.orgpsu.edu These catalytic systems function by creating a chiral environment around the aldehyde, which directs the approach of the cyanide nucleophile. The development of bifunctional catalysts, which can act as both a Lewis acid to activate the aldehyde and a Lewis base to activate the cyanide source, has further advanced this field. diva-portal.org

| Catalyst Type | Metal/Ligand | Typical Cyanide Source | Key Features |

| Metal-Catalyzed | Ti(IV)-Salen | Trimethylsilyl cyanide (TMSCN) | High enantioselectivity for a broad range of aldehydes. diva-portal.org |

| Metal-Catalyzed | Al(III)-Salen | Trimethylsilyl cyanide (TMSCN) | Effective for asymmetric cyanosilylation. psu.edu |

| Metal-Catalyzed | V(IV)-Salen | Trimethylsilyl cyanide (TMSCN) | Can be more enantioselective than titanium-based systems. |

| Organocatalytic | Cinchona Alkaloids | Various | Metal-free, environmentally benign approach. dntb.gov.ua |

Chemoenzymatic Approaches, including Lipase-Catalyzed Kinetic Resolution for 4-arylmethoxy-3-hydroxybutanenitriles

Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis. A notable example is the biological preparation of ethyl (R)-4-cyano-3-hydroxybutanoate, a close structural analog of the target molecule. This process utilizes a recombinant ketoreductase for the asymmetric reduction of a ketone precursor, followed by the addition of a recombinant halohydrin dehalogenase to catalyze the reaction with sodium cyanide. This two-step, one-pot reaction proceeds in an aqueous phase and offers a more sustainable route to the chiral product.

Lipase-catalyzed kinetic resolution is another powerful chemoenzymatic technique. While not specifically reported for this compound, it has been successfully applied to the resolution of aromatic Morita-Baylis-Hillman adducts, which also contain a hydroxyl group adjacent to a stereocenter. d-nb.info In this method, a lipase (B570770) enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, lipases from Pseudomonas cepacia have been used for the kinetic resolution of related alcohol intermediates. mdpi.com This approach could theoretically be adapted for the resolution of racemic this compound or its acylated derivatives.

Strategic Implementation of Protecting Groups for Hydroxyl and Nitrile Functions

The presence of both a hydroxyl and a nitrile group in this compound necessitates a careful protecting group strategy during multi-step syntheses to prevent unwanted side reactions.

The hydroxyl group can be protected using a variety of standard protecting groups. The choice of protecting group depends on the stability required for subsequent reaction conditions and the ease of removal. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and p-methoxybenzyl (PMB) ethers. nih.govnih.gov For catechols with an electron-withdrawing substituent, regioselective protection of one hydroxyl group can be achieved. nih.govresearchgate.net

The nitrile group is generally less reactive than the hydroxyl group and often does not require protection. However, under certain conditions, such as strong acid or base or in the presence of strong reducing agents, it can be hydrolyzed to a carboxylic acid or reduced to an amine. If protection is necessary, it can be temporarily converted to a less reactive functional group.

Table of Common Protecting Groups for Alcohols:

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Stable to base, mild acid |

| Benzyl ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| p-Methoxybenzyl ether | PMB | PMBCl, base | Oxidative cleavage (DDQ, CAN) | Stable to base, some acids |

| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Acidic hydrolysis | Stable to base |

Methodological Refinements in Purification and Isolation Techniques for Synthetic Pathways

The purification of this compound, a polar and potentially thermally labile compound, requires carefully chosen techniques to ensure high purity without degradation. Standard purification methods include column chromatography, crystallization, and distillation.

Given the polarity of the molecule due to the hydroxyl and nitrile groups, normal-phase column chromatography on silica (B1680970) gel is a common purification method. A gradient of ethyl acetate (B1210297) in hexanes is a typical eluent system. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative.

Crystallization can be a highly effective method for obtaining very pure material, provided a suitable solvent system can be found. Recrystallization from a mixture of a good solvent and a poor solvent can yield highly pure crystals.

Distillation under reduced pressure may be possible, but care must be taken to avoid decomposition, especially if the compound is sensitive to heat. The relatively high boiling point expected for this molecule would necessitate a good vacuum to keep the distillation temperature low.

Chemical Reactivity and Transformation Pathways

Reactions at the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a key site for a multitude of chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Regioselective Oxidation and Reduction Reactions

The secondary alcohol of β-hydroxy nitriles like 4,4-Diethoxy-3-hydroxybutanenitrile can be selectively oxidized to the corresponding β-keto nitrile. Common oxidizing agents such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation can be employed. The resulting product, 4,4-diethoxy-3-oxobutanenitrile, is a valuable intermediate for further synthetic transformations.

Conversely, the reduction of the hydroxyl group is less common as it would lead to the loss of functionality. However, should it be desired, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate) and then subjected to reductive removal, for instance, using lithium aluminum hydride.

Diversification through Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions (e.g., acid or base catalysis) to form the corresponding esters. Enzymatic catalysis, particularly with lipases, has proven to be an effective method for the acylation of β-hydroxy nitriles, often with high enantioselectivity. nih.govresearchgate.net For instance, Candida antarctica lipase (B570770) B is a known catalyst for the transesterification of β-hydroxy nitriles. researchgate.net

Etherification can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide to yield the corresponding ether.

| Reaction Type | Reagents | Product Class | Reference(s) |

|---|---|---|---|

| Esterification | Carboxylic Acid/Anhydride/Acyl Chloride | Ester | nih.gov |

| Transesterification | Lipase (e.g., Candida antarctica lipase B) | Chiral Esters | researchgate.net |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | N/A |

Nucleophilic Substitutions and Rearrangements Involving the Hydroxyl Center

The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This derivative can then undergo SN2 reactions with various nucleophiles.

Rearrangement reactions involving the hydroxyl center of β-hydroxy nitriles are also documented. For instance, under certain conditions, a retro-aldol type reaction can occur, particularly if the molecule is subjected to basic conditions, leading to cleavage of the C2-C3 bond. rsc.org

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into amines, imines, carboxylic acids, and amides through reduction and hydrolysis.

Catalytic Reduction to Amines and Imines

The catalytic hydrogenation of nitriles is a widely used method for the synthesis of primary amines. wikipedia.org This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). wikipedia.org The reduction of this compound would yield 4-amino-2,2-diethoxybutan-1-ol. The reaction proceeds via an imine intermediate, which is further reduced to the amine. wikipedia.org Under specific conditions, it is possible to isolate the imine.

Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can also be used to reduce nitriles to primary amines. chemistrysteps.com

| Reaction | Reagents | Product | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni / Pd/C / PtO₂ | Primary Amine | wikipedia.org |

| Stoichiometric Reduction | LiAlH₄ or B₂H₆ | Primary Amine | chemistrysteps.com |

Selective Hydrolysis Pathways to Carboxylic Acids and Amides

The hydrolysis of nitriles can lead to either carboxylic acids or amides, depending on the reaction conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) typically leads to the formation of the corresponding carboxylic acid. chemguide.co.uk In the case of this compound, this reaction would likely also lead to the hydrolysis of the diethyl acetal (B89532) to the corresponding aldehyde, yielding 4-carboxy-3-hydroxybutanal. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide, a carboxylate salt is formed. chemguide.co.uk Subsequent acidification of the reaction mixture will yield the free carboxylic acid. libretexts.org Similar to acid-catalyzed hydrolysis, the acetal group may also be susceptible to cleavage under these conditions.

Selective Hydrolysis to Amides: The hydrolysis of a nitrile can be stopped at the amide stage under carefully controlled conditions, often using specific catalysts or milder reaction conditions. For example, the use of certain enzymes like nitrilase can selectively hydrate (B1144303) a nitrile to an amide. acs.orgthieme-connect.de Metal catalysts, such as those based on ruthenium, have also been shown to effectively catalyze the hydration of nitriles to amides. researchgate.net

| Reaction Condition | Product | By-product | Reference(s) |

|---|---|---|---|

| Acid-catalyzed hydrolysis (e.g., aq. HCl, heat) | Carboxylic Acid | Ammonium Salt | chemguide.co.uk |

| Base-catalyzed hydrolysis (e.g., aq. NaOH, heat) | Carboxylate Salt | Ammonia | chemguide.co.uk |

| Enzymatic Hydrolysis (Nitrilase) | Amide | - | acs.orgthieme-connect.de |

| Metal-catalyzed Hydration (e.g., Ru catalyst) | Amide | - | researchgate.net |

Nucleophilic Addition Reactions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by strong nucleophiles, such as Grignard and organolithium reagents. libretexts.orgnumberanalytics.compressbooks.pub This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after hydrolysis of the intermediate imine. masterorganicchemistry.comlibretexts.org

The general mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming a stable intermediate imine anion. libretexts.orglibretexts.org This intermediate does not typically undergo a second addition. emu.edu.tr Subsequent aqueous workup with acid hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.com

Table 1: Nucleophilic Addition to this compound

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone (R-C(=O)-CH(OH)CH(OEt)₂) |

| Organolithium Reagent (R-Li) | Imine anion salt | Ketone (R-C(=O)-CH(OH)CH(OEt)₂) |

The presence of the hydroxyl group may necessitate the use of excess Grignard reagent, as one equivalent will be consumed in an acid-base reaction to deprotonate the alcohol. Alternatively, the hydroxyl group can be protected prior to the addition reaction. The choice of the halide in the Grignard reagent can also influence the diastereoselectivity of the reaction, a phenomenon known as the "halide effect". nih.gov Studies on related β-hydroxy ketones have shown that alkylmagnesium iodide reagents can lead to high selectivity for 1,3-syn diols. nih.gov

Chemical Behavior of the Diethoxy (Acetal) Group

The diethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. Its stability and reactivity are highly dependent on the pH of the reaction medium.

Controlled Hydrolysis to the Corresponding Aldehyde

The acetal can be selectively hydrolyzed under acidic conditions to reveal the parent aldehyde, 4,4-diethoxy-3-hydroxybutanal. bham.ac.ukfiveable.me This reaction is reversible and is typically driven to completion by the use of aqueous acid. bham.ac.ukfiveable.me Various mild acid catalysts, such as silica (B1680970) gel-adsorbed perchloric acid or erbium(III) triflate in wet nitromethane, can be employed for this transformation. organic-chemistry.org The mechanism involves protonation of one of the ethoxy groups, followed by elimination of ethanol (B145695) to form an oxocarbenium ion, which is then attacked by water. bham.ac.uk

A synthesis of (S)-3-hydroxybutanal from 4,4-dimethoxybutan-2-one has been described, which proceeds via a related hydroxy acetal intermediate. semanticscholar.org Similarly, 3-hydroxypropanal (B37111) can be prepared by the acidic hydrolysis of 3,3-diethoxy-1-propanol. semanticscholar.org

Transacetalization and Acetal Exchange Reactions

In the presence of an acid catalyst and another alcohol or diol, the diethoxy acetal can undergo transacetalization, or acetal exchange, to form a new acetal. tdl.orgresearchgate.net This reaction is an equilibrium process and can be driven forward by using a large excess of the new alcohol or by removing the ethanol that is formed. tdl.org Nanoporous aluminosilicates have been shown to be effective catalysts for such reactions. researchgate.net This process is useful for changing the protecting group or for creating cyclic acetals by reacting with a diol.

Stability and Reactivity Profiles under Varying Acidic and Basic Conditions

The acetal group is generally stable under neutral to strongly basic conditions. bham.ac.uklibretexts.orgstackexchange.com This stability allows for chemical modifications at other parts of the molecule, such as the nitrile or hydroxyl group, without affecting the acetal. libretexts.org For instance, reactions involving strongly nucleophilic and basic reagents like Grignard reagents or organolithiums can be performed selectively at the nitrile group while the acetal remains intact. libretexts.orgchemistrysteps.com

However, acetals are labile in the presence of acid, especially aqueous acid. bham.ac.ukfiveable.me The rate of hydrolysis is dependent on the acid concentration and the reaction temperature. Even trace amounts of conventional acids can be sufficient to catalyze the deprotection. acs.org

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both a hydroxyl group and a nitrile, allows for intramolecular cyclization reactions to form heterocyclic rings. Depending on the reaction conditions and the activation method, different cyclization pathways can be favored.

For example, studies on related δ-hydroxynitriles have shown that activation of the nitrile group can lead to cyclization. nih.govacs.orgacs.org In some cases, direct attack of the hydroxyl group on the activated nitrile can lead to the formation of a cyclic imidate. nih.govacs.orgacs.org Alternatively, initial elimination of the hydroxyl group to form an unsaturated nitrile, followed by intramolecular addition of the double bond to the activated nitrile, can result in the formation of annulated enones. nih.govacs.orgacs.org The specific pathway is often influenced by the ring size and conformational effects of the starting material. nih.govacs.orgacs.org

Furthermore, deprotonation of γ-hydroxy nitriles with different bases can lead to stereodivergent cyclizations. nih.gov For instance, using a Grignard reagent can favor the formation of cis-fused ring systems, while using an organolithium reagent can lead to the trans-fused product. nih.gov

Investigation of Reaction Mechanisms and Transition State Analysis

The mechanisms of the reactions involving this compound are generally well-understood through analogy with simpler, more extensively studied systems.

The nucleophilic addition of Grignard reagents to nitriles is believed to proceed through a polar, nucleophilic addition mechanism. masterorganicchemistry.comorganic-chemistry.org Kinetic studies have shown that the reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com Computational studies, including Density Functional Theory (DFT) calculations, have been used to model the transition states of these reactions, often depicted as a four-membered ring in a [2+2] cycloaddition-like process. nih.govrsc.orgdtu.dk The activation energy for the nucleophilic addition can be influenced by factors such as the solvent and the nature of the Grignard reagent itself. acs.org

The hydrolysis of acetals under acidic conditions proceeds via an oxocarbenium ion intermediate. bham.ac.uknih.gov The stereoelectronic effects and the position of the transition state along the reaction coordinate have been subjects of detailed mechanistic studies. researchgate.net The stability of this intermediate plays a crucial role in the reaction rate and stereochemical outcome, especially in complex systems. nih.gov

Intramolecular cyclization reactions of hydroxynitriles have also been investigated through theoretical calculations to rationalize the observed reactivity patterns and product distributions. nih.govacs.orgacs.org These studies help to understand the competition between different cyclization pathways, such as direct nucleophilic attack versus an elimination-addition sequence. acs.orgacs.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques provide a wealth of information regarding the molecular structure, connectivity, and stereochemistry of 4,4-Diethoxy-3-hydroxybutanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments at high magnetic fields provides a complete picture of the atomic connectivity and spatial arrangement.

1D NMR Spectroscopy: A standard ¹H NMR spectrum provides initial information about the proton environments in the molecule. For instance, a 1D ¹H NMR spectrum of a related compound in D₂O shows distinct signals for the different types of protons present. diva-portal.org In the case of this compound, one would expect to observe signals corresponding to the ethoxy groups (triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene group adjacent to the nitrile, the methine proton attached to the hydroxyl-bearing carbon, and the methine proton of the acetal (B89532) group. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the characteristic nitrile carbon signal.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons on adjacent carbons. For this compound, COSY would show correlations between the protons of the ethyl groups, and crucially, between the protons on C2, C3, and C4, confirming the backbone structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. The use of accelerated methods like ASAP-HSQC can be beneficial in metabolomics studies for faster data acquisition. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for identifying quaternary carbons and for confirming the connectivity between the ethoxy groups and the butanenitrile backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the stereochemistry of a molecule by identifying protons that are close in space, but not necessarily bonded. For this compound, which has a stereocenter at C3, NOESY can help to establish the relative stereochemistry of the substituents around this chiral center by observing through-space interactions between the proton on C3 and other protons in the molecule.

Solid-State NMR (ssNMR): While less common for small molecules that are readily soluble, solid-state NMR can provide valuable information about the conformation and packing of this compound in the solid state. nih.gov This can be particularly useful for studying polymorphism and for characterizing crystalline forms of the compound.

A summary of expected NMR data is presented in Table 1.

| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| 1 (CN) | - | - | ~120 |

| 2 (CH₂) | ~2.6 | dd | ~25 |

| 3 (CHOH) | ~4.2 | m | ~68 |

| 4 (CH(OEt)₂) | ~4.8 | d | ~102 |

| Ethoxy CH₂ | ~3.6, ~3.8 | m | ~63 |

| Ethoxy CH₃ | ~1.2 | t | ~15 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound (C₈H₁₅NO₃), the predicted monoisotopic mass is 173.1052 Da. uni.lu HRMS can confirm this mass with an accuracy of a few parts per million.

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecule. This provides valuable structural information by identifying characteristic fragment ions. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the loss of ethanol (B145695), water, or the nitrile group. Predicted m/z values for common adducts are listed in Table 2. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.11248 |

| [M+Na]⁺ | 196.09442 |

| [M+K]⁺ | 212.06836 |

| [M+NH₄]⁺ | 191.13902 |

| [M-H]⁻ | 172.09792 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp absorption band around 2250 cm⁻¹ would indicate the C≡N stretching of the nitrile group. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, being a relatively non-polar bond, often gives a strong and sharp signal in the Raman spectrum, which can be advantageous for its identification. A study on a cyanohydrin derivative showed the utility of Raman spectroscopy in conformational analysis. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in this compound.

Since this compound is a chiral molecule, chiroptical techniques are essential for determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While simple alcohols and nitriles have weak CD signals in the accessible UV region, derivatization with a chromophoric group can enhance the signal. nih.govacs.org Alternatively, the formation of a coordination complex with a metal can induce a strong CD signal, allowing for the sensitive determination of the enantiomeric ratio. nih.govacs.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can be used to determine the absolute configuration of a chiral molecule by comparing the experimental ORD curve with that of known compounds or with theoretical predictions.

These techniques are crucial for the quality control of enantiomerically enriched samples of this compound.

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and purification of this compound and for the assessment of its purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation of enantiomers and the determination of enantiomeric and diastereomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

For the analysis of this compound, a variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins could be screened for their ability to resolve the enantiomers. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation. The direct analysis of unprotected cyanohydrins by chiral HPLC has been reported to be a viable method for determining both conversion and enantiomeric purity in hydrocyanation reactions. researchgate.net The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for impurity profiling and quantitative analysis, ensuring the quality and consistency of the compound.

The analysis of this compound by GC-MS often necessitates a derivatization step. The presence of a hydroxyl group can lead to poor peak shape and thermal instability during GC analysis. Derivatization, typically through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar hydroxyl group into a more volatile and thermally stable trimethylsilyl (B98337) ether. This process significantly improves chromatographic resolution and provides characteristic mass spectra for unambiguous identification.

Impurity profiling by GC-MS allows for the detection and identification of potential process-related impurities and degradation products. These impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. A typical synthetic route to this compound might involve the reaction of 3,3-diethoxypropanal (B3055259) with a cyanide source. Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and degradation products.

A hypothetical GC-MS analysis of a derivatized sample of this compound could yield the following results, showcasing the separation and identification of the main component and potential impurities.

Table 1: Hypothetical GC-MS Data for Impurity Profiling of Silylated this compound

| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Proposed Origin |

| 1 | 5.8 | Trimethylsilylacetonitrile | 99, 84, 73 | Reagent/By-product |

| 2 | 8.2 | 3,3-Diethoxypropanal | 117, 89, 73, 45 | Unreacted Starting Material |

| 3 | 10.5 | 4,4-Diethoxy-3-(trimethylsilyloxy)butanenitrile | 245 [M]+, 230, 202, 147, 73 | Main Compound (Derivatized) |

| 4 | 11.8 | Isomeric impurity | 245 [M]+, 216, 188, 147, 73 | By-product |

| 5 | 13.2 | Dimeric impurity | 317, 288, 245, 147 | By-product |

Quantitative analysis of this compound can also be performed using GC-MS, typically employing an internal standard method. A suitable internal standard, a compound with similar chemical properties but chromatographically resolved from the analyte, is added to the sample at a known concentration. By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a chiral molecule like this compound, which contains a stereocenter at the C3 position, X-ray crystallography can be employed to unambiguously determine its absolute configuration (R or S). This is of paramount importance as different enantiomers of a chiral compound can exhibit distinct biological activities.

To perform X-ray crystallography, a single crystal of the compound of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

The solid-state structural analysis provides a wealth of information beyond just the absolute configuration. It reveals precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability.

While obtaining a suitable single crystal of this compound can be a challenging step, the detailed structural insights gained from a successful X-ray crystallographic analysis are invaluable for its complete characterization.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₁₅NO₃ |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(3) |

| Volume (ų) | 974.5(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.182 |

| Absorption Coefficient (mm⁻¹) | 0.091 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 4567 |

| Independent reflections | 2234 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Absolute structure parameter | 0.1(2) |

Applications and Strategic Utility in Complex Organic Synthesis

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral cyanohydrins are highly valued as versatile building blocks in organic synthesis due to the presence of two modifiable functional groups. rsc.orgdiva-portal.org The hydroxyl and nitrile moieties can be transformed into a variety of other functionalities, such as α-hydroxy acids, α-amino alcohols, and α-hydroxy aldehydes, making them crucial intermediates in the synthesis of enantiomerically pure compounds. mdpi.comresearchgate.net 4,4-Diethoxy-3-hydroxybutanenitrile, as a chiral cyanohydrin derivative, embodies this versatility. The presence of the hydroxyl group allows for enantioselective reactions, such as lipase-catalyzed kinetic resolutions, to obtain enantiopure forms of the molecule. mdpi.compolimi.itresearchgate.netnih.govmdpi.com

The asymmetric synthesis of cyanohydrins can be achieved through various methods, including the use of chiral catalysts that facilitate the enantioselective addition of a cyanide source to a prochiral carbonyl compound. rsc.orgdiva-portal.org In the context of this compound, the chirality at the C-3 position, bearing the hydroxyl group, makes it a valuable synthon. This chiral center can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with multiple stereocenters. The acetal (B89532) group serves as a protected form of an aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group for further elaboration. nih.govacs.org This protection strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule are being modified.

The strategic placement of the hydroxyl and nitrile groups allows for a variety of synthetic transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the formation of β-amino alcohols or α-hydroxy-γ-amino acids, which are important structural motifs in many biologically active molecules. The hydroxyl group can be acylated or alkylated to introduce further diversity. mdpi.com

Precursor Synthesis for Advanced Pharmaceutical Intermediates (e.g., statin intermediates via related compounds)

While direct evidence for the use of this compound in the synthesis of statins is not extensively documented, the closely related class of 4-alkoxy-3-hydroxybutanenitriles serves as a key precursor for these blockbuster drugs. jchemrev.comresearchgate.net For example, the lipase-catalyzed kinetic resolution of 4-arylmethoxy-3-hydroxybutanenitriles has been efficiently applied to the synthesis of a key intermediate for statins. jchemrev.com This highlights the potential of the 4,4-diethoxy variant to serve a similar role.

Statins, which are HMG-CoA reductase inhibitors, often contain a dihydroxy heptanoate (B1214049) or heptenoate side chain. The chiral centers in this side chain are crucial for their biological activity. Chiral building blocks that can be elaborated into this side chain are therefore of significant industrial importance. The structure of this compound contains the core C4 backbone with the necessary hydroxyl group at the correct position (C3) to be a precursor for the C5 hydroxyl group in the statin side chain after further synthetic manipulations.

The synthesis of a key intermediate for the preparation of HMG-CoA reductase inhibitors (statins), tert-butyl (S)-6-benzyloxy-5-hydroxy-3-oxohexanoate, has been developed from (S)-4-arylmethoxy-3-hydroxybutanenitriles. researchgate.net This demonstrates a clear synthetic pathway where a protected 4-alkoxy-3-hydroxybutanenitrile is a valuable starting material. By analogy, enantiomerically pure this compound could be a viable precursor for similar advanced pharmaceutical intermediates. The synthesis would likely involve the transformation of the nitrile group and the deprotection and subsequent reaction of the acetal.

| Statin Intermediate | Related Precursor | Key Transformation | Reference |

| tert-Butyl (S)-6-benzyloxy-5-hydroxy-3-oxohexanoate | (S)-4-Arylmethoxy-3-hydroxybutanenitrile | Lipase-catalyzed kinetic resolution | researchgate.net |

| Atorvastatin Intermediate | 4-Arylmethoxy-3-hydroxybutanenitriles | Expedient synthesis | jchemrev.com |

Key Intermediate in Total Synthesis of Natural Products

The utility of chiral cyanohydrins extends to the total synthesis of a wide array of natural products. rsc.orgmdpi.com Their ability to be converted into various functional groups makes them ideal starting points for the construction of complex molecular skeletons. For instance, enantiopure cyanohydrins have been employed in the synthesis of deoxynojirimycin isomers and pentoses. rsc.org The synthesis of (+)-febrifugine, a potent antimalarial agent, was achieved using an enantiopure cyanohydrin as a key intermediate. rsc.org

Although specific examples detailing the use of this compound in a completed total synthesis are scarce in readily available literature, its structural features suggest significant potential. The protected aldehyde functionality within the acetal group, combined with the vicinal hydroxyl and nitrile groups, provides a versatile handle for chain elongation and functional group interconversion, which are fundamental operations in total synthesis. ru.nl The nitrile group, for example, can be a precursor to a primary amine, which is a common feature in many alkaloids and other nitrogen-containing natural products. The ability to unmask the aldehyde at a later stage of the synthesis adds another layer of strategic control.

The general synthetic utility of protected cyanohydrins as acyl carbanion equivalents further underscores their importance in the total synthesis of natural products. mdpi.com This allows for the formation of carbon-carbon bonds that would be otherwise challenging to construct.

Derivatization for Specialized Material Science Applications

The functional groups present in this compound offer several avenues for derivatization, leading to molecules with potential applications in material science. Nitriles, in general, are precursors to a variety of nitrogen-containing heterocycles, which are of interest for their electronic and optical properties. longdom.org The nitrile group can also be polymerized or incorporated into polymer backbones.

Furthermore, the hydroxyl group can be functionalized, for example, by esterification with monomers containing polymerizable groups like acrylates or methacrylates. This would allow for the incorporation of the this compound moiety into polymer chains, potentially imparting specific properties to the resulting material, such as altered hydrophilicity or the ability to coordinate metal ions.

The acetal group can also be a point of modification. For instance, dual catalytic strategies have been developed for the site-selective functionalization of C–O bonds in cyclic acetals, which could potentially be adapted for acyclic acetals like the one in this compound. acs.org Such modifications could lead to novel materials with tailored properties for applications in areas like functional coatings, membranes, or as components of liquid crystals. The synthesis of functionalized ordered mesoporous silicas often involves the grafting of various organic functional groups, and molecules like derivatized this compound could be used for this purpose. mdpi.com

| Functional Group | Potential Derivatization | Potential Application Area | Reference |

| Nitrile | Polymerization, Cyclization | Conductive polymers, Heterocyclic materials | longdom.org |

| Hydroxyl | Esterification with functional monomers | Functional polymers, Biomaterials | |

| Acetal | C-O bond functionalization | Novel material building blocks | acs.org |

Development as a Ligand or Catalyst Precursor in Organometallic Chemistry

The nitrile group is known to coordinate to transition metals, making nitrile-containing compounds potential ligands in organometallic chemistry. rug.nlmsu.eduksu.edu.salibretexts.org The nitrogen atom of the nitrile possesses a lone pair of electrons that can be donated to a metal center, forming a metal-nitrile complex. The stability and reactivity of such complexes depend on the nature of the metal and the other ligands present.

This compound, with its nitrile functionality, could therefore act as a ligand for various transition metals. The presence of the additional hydroxyl and alkoxy groups could lead to the formation of polydentate ligands, where the molecule binds to the metal center through more than one atom. For example, the hydroxyl group could be deprotonated to form an alkoxide, which could then coordinate to the metal along with the nitrile nitrogen, forming a chelate ring. Such chelation often leads to more stable metal complexes.

These organometallic complexes could find applications in catalysis. The metal center, activated by the ligand framework, could catalyze a variety of organic transformations. For example, pincer complexes, which are a class of tridentate ligands, have shown remarkable catalytic activity in a range of reactions, including those involving nitriles. rug.nl While this compound is not a pincer ligand itself, it could be a precursor for the synthesis of more complex ligand structures. The development of new ligands is a crucial aspect of advancing the field of homogeneous catalysis, and multifunctional molecules like this compound offer a platform for designing novel ligand architectures.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-Diethoxy-3-hydroxybutanenitrile, these calculations would provide a detailed picture of its three-dimensional structure and the distribution of electrons, which in turn dictate its physical and chemical behavior.

Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are workhorses in this domain. ic.ac.uk By solving approximations of the Schrödinger equation, these methods can determine the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

A key aspect of understanding the electronic structure is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For instance, in the context of hydroxynitrile formation, the interaction between the HOMO of the cyanide ion and the LUMO of the carbonyl carbon is a pivotal aspect of the reaction. sparkl.me

Table 1: Illustrative Calculated Geometric and Electronic Properties for this compound

| Parameter | Illustrative Value | Method/Basis Set |

| C-C Bond Length (Nitrile-Adjacent) | 1.47 Å | B3LYP/6-31G(d) |

| C-O Bond Length (Alcohol) | 1.43 Å | B3LYP/6-31G(d) |

| O-H Bond Length (Alcohol) | 0.96 Å | B3LYP/6-31G(d) |

| C-O-C Angle (Acetal) | 112.5° | B3LYP/6-31G(d) |

| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations. It is not based on actual published research for this specific compound.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For a molecule like this compound, several reactions could be of interest, such as the hydrolysis of the acetal (B89532) group or the elimination of the hydroxyl group.

By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are stable species formed during the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For example, the acid-catalyzed hydrolysis of an acetal, a functional group present in this compound, is a well-studied reaction. chemistrysteps.com Computational studies on similar systems have detailed the mechanism, which typically involves protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. researchgate.net Subsequent attack by water and deprotonation yields the final aldehyde or ketone product. chemistrysteps.com DFT calculations can be used to model the energies of all species involved in this process, providing a quantitative understanding of the reaction's feasibility and kinetics. osti.gov

Table 2: Illustrative Energetics for a Hypothetical Reaction Pathway of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant + H₃O⁺ | 0.0 |

| 2 | Transition State 1 (Protonation) | +5.2 |

| 3 | Intermediate 1 (Protonated Acetal) | -3.1 |

| 4 | Transition State 2 (Alcohol Elimination) | +15.8 |

| 5 | Intermediate 2 (Oxocarbenium Ion) | +8.5 |

| 6 | Products | -10.7 |

Note: This table presents hypothetical data to illustrate the type of information obtained from computational studies of reaction mechanisms. It does not represent actual calculated values for this compound.

Advanced Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt numerous conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.

While quantum chemical methods provide high accuracy, they can be computationally expensive for exploring the vast conformational space of a flexible molecule. Therefore, a common approach is to use less computationally demanding methods like molecular mechanics (MM) to perform an initial broad search for low-energy conformers. researchgate.net These methods employ a classical force field to describe the potential energy of the molecule. Algorithms such as the low-mode search can efficiently explore the potential energy surface. acs.org

Following the initial MM search, the most promising low-energy conformers are then typically re-optimized using higher-level quantum chemical methods to obtain more accurate geometries and relative energies. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be employed to explore the conformational landscape and understand the dynamic behavior of the molecule in different environments, such as in solution. nih.gov

Prediction and Validation of Spectroscopic Properties through Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. This is particularly useful for confirming the structure of a newly synthesized compound or for assigning signals in complex spectra.

DFT calculations have become a standard tool for the accurate prediction of NMR chemical shifts. d-nb.infoacs.org The gauge-including atomic orbital (GIAO) method is commonly used for this purpose. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info This predictive power can be instrumental in distinguishing between different isomers or conformers of this compound.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. Comparison of the calculated spectrum with the experimental one can aid in the assignment of vibrational modes to specific functional groups within the molecule.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C≡N | 118.5 | 119.2 |

| CH(OH) | 68.2 | 67.8 |

| CH(OEt)₂ | 102.1 | 101.5 |

| CH₂ (Acetal) | 63.5 | 63.1 |

| CH₃ (Acetal) | 15.3 | 15.1 |

Note: This table is for illustrative purposes. The predicted values are typical of what would be expected from DFT calculations, and the experimental values are hypothetical.

Computational Studies of Enzyme-Substrate Interactions in Chemoenzymatic Processes

The structural features of this compound, particularly the hydroxynitrile moiety, suggest its potential as a substrate for enzymes such as hydroxynitrile lyases (HNLs). These enzymes are used in the stereoselective synthesis of chiral cyanohydrins, which are valuable building blocks in the pharmaceutical industry. researchgate.net

Computational methods, especially hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are essential for studying enzyme-substrate interactions and elucidating enzymatic reaction mechanisms. rsc.org In a QM/MM simulation, the active site of the enzyme, where the chemical reaction occurs, is treated with a high-level QM method, while the rest of the protein and the surrounding solvent are described by a more computationally efficient MM force field. acs.org

Such studies can reveal the precise binding mode of the substrate in the enzyme's active site, identify key amino acid residues involved in catalysis, and map the energy profile of the enzymatic reaction. nih.govnih.gov For instance, computational studies on HNLs have identified the roles of specific residues in the catalytic triad (B1167595) (e.g., Ser-His-Asp) and in stabilizing the transition state. scispace.com Understanding these interactions at a molecular level is crucial for the rational design of enzymes with improved activity or altered substrate specificity. nih.gov

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature, no research articles, patents, or other scholarly publications specifically detailing the chemical compound “this compound” were identified.

Consequently, it is not possible to provide an article on the "Future Directions and Emerging Research Avenues" for this specific compound as requested. The core outline, including topics such as stereoselective synthetic methodologies, green chemistry applications, chemical transformations, derivative design, and industrial scale-up, cannot be addressed due to the absence of foundational research on this molecule.

The search results did yield information on related, but structurally distinct, compounds such as 3,3-diethoxypropanitrile and 3,4-diethoxy-3-cyclobutene-1,2-dione. Additionally, general principles of green chemistry and organic synthesis were found. However, none of these resources directly mention or provide data on this compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the lack of available scientific data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Diethoxy-3-hydroxybutanenitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer: Begin with a nucleophilic substitution or condensation reaction using hydroxybutyronitrile precursors, adjusting diethylation conditions (e.g., ethanol as solvent, controlled pH). Optimize temperature (40–60°C) and catalyst selection (e.g., p-toluenesulfonic acid) via Design of Experiments (DoE) to maximize yield. Monitor intermediate formation using TLC or in-situ FTIR .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer: Combine -NMR (for ethoxy and hydroxy group confirmation) and -NMR (to verify nitrile and carbon backbone). Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment (>98%), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with IR spectroscopy to confirm functional groups .

Q. How should researchers assess the stability of this compound under various storage conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples at -20°C (long-term), 4°C (short-term), and 25°C (ambient) with controlled humidity (40–60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use LC-MS to identify degradation products, such as hydrolyzed nitrile derivatives .

Q. What methodologies are recommended for determining the enantiomeric purity of this compound?

- Methodological Answer: Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and hexane/isopropanol mobile phase. Validate enantiomeric excess (ee) using polarimetry or circular dichroism (CD). Compare retention times with racemic mixtures synthesized via asymmetric catalysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when analyzing this compound derivatives?

- Methodological Answer: Re-examine sample preparation (e.g., solvent purity, deuteration artifacts). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Supplement with computational NMR prediction tools (e.g., ACD/Labs) or DFT-based IR simulations to reconcile discrepancies .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G* level) to model transition states in nucleophilic additions or hydrolysis reactions. Use molecular dynamics (MD) simulations to study solvent effects. Validate predictions with kinetic studies (e.g., Arrhenius plots) under varying temperatures .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under acidic or basic conditions?

- Methodological Answer: Perform forced degradation in 0.1M HCl (acidic) and 0.1M NaOH (basic) at 50°C. Quench reactions at timed intervals and analyze via LC-MS/MS to identify intermediates (e.g., hydroxybutyramide or ethoxy-cleaved products). Use isotopic labeling () to trace hydrolysis mechanisms .

Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses while minimizing side reactions?

- Methodological Answer: Implement flow chemistry for precise control of residence time and temperature in diethylation steps. Use in-line analytics (e.g., Raman spectroscopy) to monitor intermediate conversion. Optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxy groups) to prevent unintended cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.